1-(4-Amidinobenzyl)indole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(indol-1-ylmethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-16(18)14-7-5-12(6-8-14)11-19-10-9-13-3-1-2-4-15(13)19/h1-10H,11H2,(H3,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEKMIKRPJWXHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232637 | |
| Record name | 1-(4-Amidinobenzyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83783-25-9 | |
| Record name | 1-(4-Amidinobenzyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amidinobenzyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Amidinobenzyl)indole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTR8M295WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Chemistry of 1 4 Amidinobenzyl Indole
Established Synthetic Routes for 1-(4-Amidinobenzyl)indole
The synthesis of this compound is not a single reaction but a multi-step process that involves the initial construction of an N-benzylated indole (B1671886) precursor followed by the formation of the amidine functionality.
Multi-Step Synthesis Pathways for the Indole and Amidine Moieties
The most logical and established pathway to this compound involves a two-stage sequence. The first stage is the N-alkylation of the indole core with a suitable benzyl (B1604629) electrophile. The second stage is the conversion of a nitrile precursor into the target amidine group.
A common synthetic approach is as follows:
N-Alkylation : Indole is reacted with 4-(bromomethyl)benzonitrile (or a related 4-(halomethyl)benzonitrile) to form the intermediate, 1-(4-cyanobenzyl)indole. tandfonline.comnih.govmdpi.com This reaction selectively introduces the benzyl group onto the nitrogen atom of the indole ring. rsc.orgrsc.org
Amidine Formation : The nitrile group of 1-(4-cyanobenzyl)indole is then converted to the corresponding amidine. The classical method for this transformation is the Pinner reaction, which involves treating the nitrile with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride gas to form an imidate ester hydrochloride salt (a Pinner salt). numberanalytics.comnih.gov This intermediate is then reacted with ammonia (B1221849) to yield the final amidine hydrochloride. nih.govnumberanalytics.com
An alternative to the Pinner reaction for amidine synthesis involves the formation of an amidoxime (B1450833) intermediate. nih.govlookchem.com The nitrile is treated with hydroxylamine, and the resulting amidoxime is subsequently reduced to the amidine, often via catalytic hydrogenation. lookchem.comturkjps.org
Design and Synthesis of Analogues and Derivatives of this compound for Structure-Activity Exploration
Stereochemical Considerations in Analogue Synthesis (if applicable)
The parent compound, this compound, is achiral and therefore does not have stereoisomers. Its synthesis does not require stereochemical control. However, if chiral analogues of this compound were to be synthesized, stereochemical considerations would become critically important. Chirality could be introduced, for example, by substituting the benzylic methylene (B1212753) group, leading to compounds such as 1-(1-(4-amidinophenyl)ethyl)indole.
The synthesis of such chiral analogues would necessitate the use of asymmetric synthesis strategies to control the configuration of the newly formed stereocenter. Several established approaches could be adapted for this purpose:
Chiral Pool Synthesis: This strategy involves using a readily available, enantiomerically pure starting material. For instance, the synthesis could begin with a chiral alcohol, such as (R)- or (S)-1-(4-cyanophenyl)ethanol. This chiral alcohol could be converted into a suitable electrophile (e.g., a tosylate or halide) for the N-alkylation of indole, thereby transferring the stereochemistry of the starting material to the final product.
Asymmetric Catalysis: This powerful approach uses a small amount of a chiral catalyst to induce stereoselectivity. For the synthesis of a chiral analogue, a potential route could involve the asymmetric reduction of a precursor ketone or imine. While direct asymmetric N-alkylation of indoles with secondary benzyl halides is not commonplace, related catalytic methods could be envisioned.
Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. This method is a robust way to achieve high stereoselectivity in a wide range of reactions.
Achieving stereochemical control often presents challenges, including the potential for racemization, the efficiency of stereoinduction, and the complexity of the synthetic route.
Green Chemistry Principles Applied to the Synthesis of this compound and its Derivatives
Applying the principles of green chemistry to the synthesis of this compound and its derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The proposed two-step synthesis can be re-evaluated through a green chemistry lens.
Greener N-Alkylation of Indoles
Traditional N-alkylation methods often use stoichiometric amounts of strong bases and hazardous alkyl halides, generating significant salt waste. rsc.org Modern catalytic methods offer more sustainable alternatives.
Borrowing Hydrogen/Hydrogen Autotransfer: This elegant strategy uses alcohols as benign alkylating agents, with water being the only byproduct. rsc.orgrsc.org In the context of synthesizing the precursor, 4-cyanobenzyl alcohol would be used instead of 4-cyanobenzyl bromide. The reaction is typically catalyzed by a heterogeneous catalyst, such as platinum nanoparticles on a zeolite support (Pt/HBEA) or cobalt nanoparticles. rsc.orgrsc.org The catalyst first dehydrogenates the alcohol to an aldehyde in situ. The indole then condenses with the aldehyde, and the resulting intermediate is hydrogenated by the catalyst using the hydrogen "borrowed" from the alcohol. rsc.org These catalysts are often reusable, adding to the sustainability of the process.
Alternative Solvents and Catalysts: Research has focused on replacing volatile organic solvents. N-alkylation of indoles has been demonstrated using greener solvents like dimethyl carbonate (DMC) or even under solvent-free conditions. google.comresearchgate.net The use of non-toxic, reusable catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), further enhances the environmental credentials of the synthesis. google.com
Table 3: Green N-Alkylation Methodologies for Indoles
| Methodology | Alkylating Agent | Catalyst | Advantages | Reference |
|---|---|---|---|---|
| Borrowing Hydrogen | Primary Alcohols | Pt/HBEA (zeolite) | Water is the only byproduct; reusable catalyst. | rsc.org |
| Borrowing Hydrogen | Benzylic/Aliphatic Alcohols | Cobalt-nanoparticles on N-doped carbon | Avoids halide reagents; high atom economy. | rsc.org |
| Catalytic Alkylation | Dimethyl Carbonate (DMC) | DABCO | Uses a greener alkylating agent and an organic catalyst. | google.com |
| Reductive N-alkylation | Aldehydes | Et3SiH (reductant) | Metal-free, mild conditions. | acs.org |
Greener Synthesis of Amidines
The classical Pinner synthesis, while effective, requires anhydrous HCl gas, a hazardous reagent. Modern methods seek to avoid such harsh conditions.
Catalytic Approaches: Copper-catalyzed methods have been developed for the synthesis of N-substituted amidines from nitriles and amines under oxidative conditions, using molecular oxygen as a green oxidant. sciforum.netmdpi.com These reactions can proceed under milder conditions than the Pinner synthesis.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption for the synthesis of amidines from nitriles. scielo.br This technique often leads to higher yields and cleaner reactions.
Sustainable Solvents: Efforts to replace traditional organic solvents have led to protocols using novel media. For the related reaction of nitrile hydration to amides, water extracts of agro-waste ash have been successfully used as a basic medium, eliminating the need for external bases and organic solvents. mdpi.com While this produces amides, it points towards a future direction for developing greener syntheses of related functional groups like amidines. The use of sustainable ethereal solvents like 2-MeTHF has also been reported for the synthesis of amidines from nitriles and lithium amides under ambient conditions. rsc.org
Table 4: Green Amidine Synthesis Methodologies
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Copper-Catalyzed Oxidative Amination | CuCl catalyst, O2 as oxidant | Avoids stoichiometric strong acids; uses a green oxidant. | sciforum.netmdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Reduced reaction time, improved energy efficiency. | scielo.br |
| Organolithium in Green Solvents | Reaction in 2-MeTHF or CPME | Use of sustainable solvents; reaction under air at room temperature. | rsc.org |
Molecular Interactions and Mechanistic Studies of 1 4 Amidinobenzyl Indole
Identification and Characterization of Biological Targets
The exploration of 1-(4-amidinobenzyl)indole and its analogs has led to the identification of several key biological targets, primarily within the enzyme class of serine proteases. Furthermore, its structural characteristics suggest potential interactions with non-enzymatic macromolecules like DNA.
Research has firmly identified this compound as an inhibitor of several serine proteases. nih.gov The core structure, an amidinobenzyl-indole scaffold, is a recognized pharmacophore for targeting this enzyme family. researchgate.netacs.org The positively charged amidine group is particularly crucial, as it mimics the side chains of arginine or lysine, the natural substrates for many trypsin-like serine proteases. This allows the inhibitor to bind effectively in the S1 subsite of the enzyme's active site, which is typically an acidic pocket containing an aspartate residue. researchgate.netnih.gov
A key study investigated the inhibitory effects of this compound against a panel of nine purified physiologic proteases. nih.gov The identified enzymatic targets include:
Human leukocyte elastase
Porcine pancreatic elastase
Bovine chymotrypsin (B1334515)
Bovine trypsin
Human plasmin
Human plasma kallikrein
Human factor XIa
Human factor XIIa
Human C1s (a subcomponent of the C1 complement complex)
The compound's activity against proteases involved in coagulation (plasma kallikrein, factors XIa and XIIa) and inflammation (leukocyte elastase, C1s) underscores its potential as a lead structure for therapeutic development. nih.gov Furthermore, related compounds containing a 4-amidinobenzylamide moiety have been shown to be highly potent inhibitors of furin, a proprotein convertase belonging to the serine protease family. nih.gov This highlights the versatility of the 4-amidinobenzyl group in targeting various members of the extensive serine protease superfamily. nih.govdoi.org
Beyond enzymatic targets, the chemical architecture of this compound suggests potential for non-enzymatic interactions, particularly with nucleic acids. The structure bears a resemblance to well-known DNA-binding fluorescent dyes, most notably DAPI (4′,6-diamidino-2-phenylindole). sigmaaldrich.com DAPI is a classic DNA minor-groove binder, and its affinity is driven by its aromatic system and two amidine groups. sigmaaldrich.commdpi.comnih.gov
Although this compound possesses only one amidine group, studies on other aromatic polyamidines have demonstrated that these motifs are effective at binding DNA and can inhibit the interactions between DNA and DNA-binding proteins. nih.gov While direct experimental evidence for the binding of this compound to DNA has not been extensively reported, its structural analogy to DAPI suggests it may have the potential to act as a ligand for nucleic acids.
The selectivity of an inhibitor for its target enzyme over other related enzymes is a critical factor in its development as a scientific tool or therapeutic agent. For this compound, a selectivity profile can be constructed from its inhibition constants against various serine proteases. nih.gov
Analysis of the inhibition data reveals that this compound displays a distinct profile of activity across the tested proteases. It is a potent inhibitor of trypsin-like enzymes such as bovine trypsin and human plasmin, while showing significantly less activity against chymotrypsin and the elastases. nih.gov This selectivity is primarily dictated by the nature of the S1 binding pocket of the proteases. Trypsin-like enzymes have a deep, negatively charged S1 pocket that readily accommodates the basic amidine group of the inhibitor, whereas the S1 pockets of chymotrypsin and elastase are more hydrophobic and sterically constrained.
Similarly, a peptidic inhibitor incorporating a 4-amidinobenzylamide moiety demonstrated high affinity for proprotein convertases like furin, PC1/3, and PACE4, but was a poor inhibitor of other serine proteases such as PC2, PC7, and trypsin. nih.gov This indicates that while the amidinobenzyl group is a strong determinant for S1 pocket binding, the rest of the molecule's structure plays a crucial role in defining selectivity across different sub-families of serine proteases. acs.orgnih.gov
Elucidation of Enzymatic Inhibition Kinetics and Mechanisms
Understanding the kinetic parameters and the mode of inhibition is fundamental to characterizing the interaction between this compound and its target enzymes.
The potency of this compound as an enzyme inhibitor is quantified by its inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher binding affinity and greater inhibitory potency. The Kᵢ values for this compound have been determined against a panel of serine proteases. nih.gov
The table below presents the reported inhibition constants (Kᵢ) for this compound against various proteases.
| Enzyme | Inhibition Constant (Kᵢ) in µM | Source |
|---|---|---|
| Bovine Trypsin | 0.4 | nih.gov |
| Human Plasmin | 1.5 | nih.gov |
| Human Plasma Kallikrein | 11.0 | nih.gov |
| Human Factor XIa | 15.0 | nih.gov |
| Human Factor XIIa | 20.0 | nih.gov |
| Human C1s | 25.0 | nih.gov |
| Bovine Chymotrypsin | 250.0 | nih.gov |
| Human Leukocyte Elastase | >1000 | nih.gov |
| Porcine Pancreatic Elastase | >1000 | nih.gov |
Enzyme inhibitors can be classified based on their mechanism of action, primarily whether their binding is reversible or irreversible, and how they interact with the enzyme and its substrate. ucdavis.edu
Amidine-type protease inhibitors, such as this compound, are generally characterized as reversible inhibitors. nih.govdrugbank.com They bind to the enzyme through non-covalent interactions and can dissociate, allowing the enzyme to regain activity if the inhibitor is removed. This contrasts with irreversible inhibitors, which typically form a stable, covalent bond with the enzyme. nih.gov
Based on its structure and how it targets the active site of serine proteases, this compound is presumed to act as a competitive inhibitor . ucdavis.edu This mode of inhibition occurs when the inhibitor directly competes with the natural substrate for binding to the enzyme's active site. ucdavis.edu As described previously, the 4-amidinobenzyl moiety of the inhibitor is designed to occupy the S1 specificity pocket of trypsin-like proteases, thereby blocking the substrate from binding. researchgate.netacs.orgnih.gov In a competitive inhibition model, the presence of the inhibitor increases the apparent Michaelis constant (Kₘ) of the enzyme, but does not affect the maximum velocity (Vₘₐₓ), as the inhibition can be overcome by sufficiently high concentrations of the substrate. ucdavis.edu While detailed kinetic studies to definitively exclude mixed or uncompetitive inhibition for this specific compound are not widely published, the competitive mechanism is the most consistent with the extensive structure-activity relationship data for this class of serine protease inhibitors.
Rate-Limiting Steps and Transition State Stabilization in Inhibition
The inhibitory mechanism of amidinobenzyl-indole derivatives, particularly against serine proteases like Factor Xa, is centered on the formation of a highly stable, non-covalent enzyme-inhibitor complex. The rate-limiting step in this inhibition is the binding event itself, which effectively blocks the enzyme's active site and prevents the processing of its natural substrate, prothrombin.
The key to this potent inhibition lies in the concept of transition state stabilization. The 4-amidinobenzyl group is a powerful pharmacophore that acts as a structural mimetic of an arginine residue. researchgate.net In the coagulation cascade, Factor Xa recognizes and cleaves substrates after an arginine. The positively charged amidino group of the inhibitor fits snugly into the S1 specificity pocket of Factor Xa, which is lined with acidic residues, most notably Asp189. This forms a strong, charge-stabilized salt bridge interaction that anchors the inhibitor in the active site. researchgate.net
This powerful interaction stabilizes the bound state of the inhibitor, creating a long-lived complex. This stabilized enzyme-inhibitor complex can be viewed as an analog of the tetrahedral transition state formed during natural substrate hydrolysis. By binding with high affinity and stabilizing this state, the inhibitor effectively halts the catalytic cycle. The indole (B1671886) moiety and other substituents contribute to affinity and selectivity by forming additional hydrophobic and hydrogen-bonding interactions in adjacent binding pockets (e.g., the S4 pocket), but the primary stabilization is achieved by the amidinobenzyl group in the S1 pocket. researchgate.netnih.gov
Structural Basis of Molecular Recognition and Binding Modes
The precise way in which this compound-based inhibitors interact with their protein targets has been extensively elucidated through a variety of structural and biophysical methods. These studies confirm the binding modes predicted by molecular modeling and provide a foundational understanding for rational drug design.
X-ray Crystallography of this compound-Target Co-Complexes
X-ray crystallography has been instrumental in visualizing the atomic-level interactions between Factor Xa and inhibitors containing the amidinobenzyl-indole framework. Several crystal structures of these co-complexes have been solved, revealing a conserved binding mode. rcsb.orgacs.org
A comprehensive study on a series of 3-amidinobenzyl-1H-indole-2-carboxamides validated their binding mode through four distinct X-ray crystal structures in complex with Factor Xa. researchgate.netacs.org The analyses show the inhibitor adopting a distinct conformation within the active site. The 4-amidinobenzyl moiety invariably occupies the deep, negatively charged S1 specificity pocket, with the amidinium cation forming a bidentate salt bridge with the carboxylate side chain of Asp189 at the base of the pocket. This interaction is the principal determinant of the inhibitors' high affinity. researchgate.net
The indole scaffold is typically positioned to make favorable hydrophobic contacts within the S4 subsite, an aromatic pocket defined by residues such as Tyr99, Phe174, and Trp215. researchgate.netnih.gov This interaction contributes significantly to both the affinity and the selectivity of the compounds over other related trypsin-like serine proteases.
Table 1: Representative X-ray Crystal Structures of Amidinobenzyl-Indole Analogs in Complex with Factor Xa
| PDB ID | Inhibitor Description | Resolution (Å) | Key Findings |
| 1LPZ | 3-Amidinobenzyl-1H-indole-2-carboxamide analog | 2.40 | Confirms the binding of the amidinobenzyl group in the S1 pocket of Factor Xa. rcsb.org |
| 2BQW | 2-carboxyindole scaffold inhibitor | 2.20 | Demonstrates binding modes in the subpockets of Factor Xa, guiding structure-activity relationship studies. orcid.org |
| Not specified | Substrate analogue with 4-amidinobenzylamide P1 residue | Not specified | Structures of two inhibitors solved, confirming the critical role of the P1 residue for binding in the S1 pocket. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful solution-phase technique for studying ligand-protein interactions without the need for crystallization. nih.gov It can confirm binding, map the interaction interface, and determine the conformation of the bound ligand. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) are particularly valuable.
In an STD-NMR experiment, signals from the protein are selectively saturated. This saturation is transferred via spin diffusion to a bound ligand, allowing for the identification of binding compounds from a mixture and mapping of the ligand's binding epitope—the part of the molecule in closest contact with the protein. rsc.org For a compound like this compound, STD-NMR could confirm that both the amidinobenzyl and indole portions are in close proximity to the protein surface.
CSP studies involve monitoring changes in the chemical shifts of the protein's NMR signals upon the addition of the ligand. Amide protons that show significant shifts are typically located in or near the binding site. This allows for the mapping of the ligand-binding site on the protein's surface. While specific CSP studies for this compound are not prominent in the literature, transferred Nuclear Overhauser Effect (trNOE) studies have been used to determine the bound conformation of similar peptide-based inhibitors in the active site of Factor Xa. nih.gov
Table 2: Conceptual Application of NMR for Characterizing this compound Binding
| NMR Technique | Information Obtained | Example Application |
| Saturation Transfer Difference (STD) | Identifies binding and maps the ligand's binding epitope. | Protons on both the amidinobenzyl and indole rings would show signals, confirming their role in binding. |
| Chemical Shift Perturbation (CSP) | Maps the binding site on the protein surface. | Changes in the signals of Factor Xa residues like Asp189, Tyr99, and Trp215 would confirm the binding location. |
| Transferred NOE (trNOE) | Determines the 3D structure of the ligand when bound to the protein. | Defines the relative orientation of the amidinobenzyl and indole moieties in the active site. nih.gov |
Biophysical Techniques for Binding Characterization (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
A complete understanding of a ligand-protein interaction requires quantification of the binding affinity, kinetics, and thermodynamics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold-standard biophysical techniques for this purpose.
Surface Plasmon Resonance (SPR) is an optical technique that provides real-time data on molecular interactions. nih.gov It measures the association rate (k_on) and dissociation rate (k_off) of a ligand (analyte) binding to a protein (ligand) immobilized on a sensor chip. The equilibrium dissociation constant (K_D), a measure of affinity, is then calculated as the ratio of k_off to k_on. This technique is highly sensitive and can characterize a wide range of binding affinities and kinetics. nih.govbmc-rm.org
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. rsc.org A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. This helps to elucidate the driving forces behind the binding, such as whether it is enthalpically (driven by hydrogen bonds and van der Waals forces) or entropically (driven by the hydrophobic effect) favored.
While full ITC and SPR data sets for the parent this compound are not widely published, extensive structure-activity relationship studies on analogs have quantified their binding affinities through enzymatic inhibition assays, which serve as a proxy for binding strength.
Table 3: Binding Affinity of Amidinobenzyl-Indole Analogs Against Factor Xa
| Compound Series | Modification | Binding Affinity (K_i or IC_50) | Reference |
| 3-Amidinobenzyl-1H-indole-2-carboxamides | Varied substituents on the indole nitrogen and carboxamide | Nanomolar to micromolar range | acs.org |
| R1-SO2-dSer(R2)-Gly-4-amidinobenzylamide | Lead compound with N-terminal benzylsulfonyl and dSer(tBu) | K_i = 14 nM | researchgate.net |
| R1-SO2-dSer(R2)-Gly-4-amidinobenzylamide | Optimized compound with dArg as P3 residue | K_i = 3.5 nM | researchgate.net |
In Vitro Biological Activity and Preclinical Assessment of 1 4 Amidinobenzyl Indole
Cell-Based Assays for Functional Activity and Target Engagement
The in vitro biological activity of 1-(4-amidinobenzyl)indole and its structural analogs has been evaluated through a variety of cell-based assays. These studies are crucial for determining the compound's functional activity, understanding its mechanism of action, and confirming its engagement with specific molecular targets within a cellular context.
Inhibition of Target-Mediated Cellular Processes (e.g., cell proliferation via enzyme inhibition, fusion inhibition)
Derivatives of the indole (B1671886) scaffold have demonstrated significant inhibitory effects on key cellular processes driven by specific enzymes. Research into indole-2-carboxylic acid derivatives identified them as effective inhibitors of HIV-1 integrase strand transfer (INSTIs). rsc.org One of the optimized compounds, 17a , markedly inhibited the strand transfer effect of the integrase enzyme with an IC50 value of 3.11 μM. rsc.org This enzymatic inhibition is critical as it effectively impairs viral replication, a fundamental cellular process for viral propagation. rsc.org
Furthermore, the broader class of indole derivatives has been investigated for antiproliferative activities. Studies on various substituted indole-2-carbohydrazides revealed moderate to high cytotoxicity against several human cancer cell lines. nih.gov For instance, compound 4e from one such study was identified as the most active, with IC50 values as low as 0.57 µM against the MCF-7 breast cancer cell line. nih.gov This inhibition of cell proliferation highlights the potential of the indole scaffold to interfere with cellular machinery essential for cancer cell growth.
Cell-Based Assays for Specific Biological Pathways Modulated by this compound (e.g., coagulation, viral replication, bacterial growth)
Cell-based assays have been instrumental in elucidating the effects of amidinobenzyl indole analogs on distinct biological pathways.
Coagulation: A significant body of research has focused on the role of amidinobenzyl indole derivatives in the coagulation cascade. A series of 138 nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides were identified as highly potent and selective inhibitors of blood coagulation Factor Xa (FXa). acs.orgresearchgate.net Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. acs.orgfrontiersin.orgdrugs.com The inhibitory activity (Ki) of these compounds against FXa was determined through in vitro assays, with the most potent derivatives exhibiting Ki values in the low nanomolar range. nih.gov For example, one of the most active compounds from a study on indole-based FXa inhibitors displayed a Ki of 0.2 nM for FXa, with over 750-fold selectivity against other serine proteases like thrombin and trypsin. nih.gov This high specificity indicates a targeted modulation of the coagulation pathway.
Viral Replication: Indole-based compounds have been shown to inhibit the replication of several viruses. In studies on neurotropic alphaviruses, such as the Western Equine Encephalitis Virus (WEEV), indole analogs were developed as potent replication inhibitors. nih.govnih.gov Similarly, a novel class of indole alkaloids demonstrated activity against Dengue virus (DENV) and Zika virus (ZIKV), with time-of-drug-addition and subgenomic replicon assays revealing that the compounds act during the viral RNA replication stage. asm.org
Bacterial Growth: The antibacterial potential of indole derivatives has been assessed against clinically relevant pathogens. A series of novel aminoguanidine-indole derivatives showed significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov The minimum inhibitory concentrations (MICs) for many of these compounds were in the range of 2–16 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov For example, the most active compound, 4P , displayed an MIC of 4 µg/mL against a resistant strain of K. pneumoniae. nih.gov
Assessment of Compound Activity in Disease-Relevant Cell Lines (e.g., cancer cell lines for target validation)
The cytotoxic and antiproliferative effects of indole derivatives have been evaluated across a panel of human cancer cell lines to validate their potential as anticancer agents. These cell lines serve as established models for various types of cancer.
In one study, a series of substituted benzyl-1H-indole-2-carbohydrazides were tested against breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cell lines. nih.gov Several compounds exhibited potent activity, with compound 4e showing IC50 values of 0.57 µM, 1.95 µM, and 3.49 µM against MCF-7, HCT116, and A549 cells, respectively. nih.gov Another study investigating indole-3-carboxylic acid derivatives also confirmed cytotoxic effects against A549 cells. mdpi.com The activity of various indole compounds against different cancer cell lines is summarized in the table below.
| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Indole-2-carbohydrazide (4e) | MCF-7 | Breast Cancer | 0.57 µM | nih.gov |
| Indole-2-carbohydrazide (4e) | HCT116 | Colon Cancer | 1.95 µM | nih.gov |
| Indole-2-carbohydrazide (4e) | A549 | Lung Cancer | 3.49 µM | nih.gov |
| Indole-Mannich base (1c) | HepG2 | Liver Cancer | 0.9 µM | frontiersin.org |
| Indole-Mannich base (1c) | MCF-7 | Breast Cancer | 0.55 µM | frontiersin.org |
| Indole-Mannich base (1c) | HeLa | Cervical Cancer | 0.50 µM | frontiersin.org |
Preclinical In Vivo Efficacy Studies in Non-Human Animal Models
Following promising in vitro results, indole-based compounds, including analogs of this compound, have been advanced to preclinical efficacy studies in various non-human animal models to assess their therapeutic potential in a living organism.
Evaluation of Efficacy in Established Disease Models (e.g., thrombosis models, anti-infective models, neurodegenerative models)
Thrombosis Models: Given the potent in vitro activity of amidinobenzyl indole derivatives as Factor Xa inhibitors, their efficacy has been tested in animal models of thrombosis. researchgate.net One study reported that a lead compound demonstrated potent in vivo activity in a rat model of venous thrombosis. researchgate.net In a related study, Indole-3-carbinol was shown to dose-dependently suppress the death of mice in a pulmonary thrombosis model induced by collagen and epinephrine (B1671497) injection, indicating significant antithrombotic effects. nih.gov
Anti-infective Models: The in vivo efficacy of indole derivatives has also been confirmed in infectious disease models. An indole analogue, CCG-203926 , demonstrated improved outcomes, including increased survival, in a mouse model of alphaviral encephalitis. epa.govbohrium.com In a bacterial infection model, an aminoguanidine-indole derivative (4P ) was evaluated in a mouse pneumonia model challenged with K. pneumoniae. The compound improved the survival rate of the mice, reduced bacterial loads in the lungs, and alleviated pathological tissue injuries. nih.gov
Neurodegenerative Models: The available literature from the conducted search did not provide specific examples of this compound or its close analogs being evaluated in preclinical neurodegenerative disease models.
Pharmacodynamic Endpoints and Biomarker Modulation in Animal Studies
Pharmacodynamic (PD) studies in animal models are essential to understand the relationship between drug concentration and its pharmacological effect. For indole-based Factor Xa inhibitors, a good correlation has been observed between plasma concentrations and key pharmacodynamic markers of anticoagulation. nih.gov
Studies in rabbits and cats using the Factor Xa inhibitor apixaban (B1684502) showed a direct, predictable concentration-dependent prolongation of prothrombin time (PT) and modified prothrombin time, as well as inhibition of FXa activity. nih.govnih.gov In a mouse model, the in vivo anticoagulant effect of amidinobenzamide derivatives was confirmed by a significant prolongation of tail bleeding times compared to controls. mdpi.com
In anti-infective animal studies, relevant biomarkers were modulated following treatment. In the mouse pneumonia model, treatment with an indole derivative led to a significant reduction in bacterial loads in lung tissue. nih.gov For antiviral indole compounds, efficacy in a mouse encephalitis model was correlated with reduced symptoms and improved survival rates, serving as key pharmacodynamic endpoints. epa.gov
The table below summarizes findings from preclinical in vivo models.
| Disease Model | Animal Model | Compound Type | Key Efficacy Findings | Pharmacodynamic/Biomarker Endpoints | Reference |
|---|---|---|---|---|---|
| Venous Thrombosis | Rat | Amidinobenzyl Indole Analog | Potent antithrombotic activity | Inhibition of thrombus formation | researchgate.net |
| Pulmonary Thrombosis | Mouse | Indole-3-carbinol | Dose-dependently suppressed death | Prolongation of bleeding time | nih.gov |
| Viral Encephalitis | Mouse | Indole Analogue (CCG-203926) | Improved survival and symptoms | Reduced morbidity and mortality | epa.govbohrium.com |
| Bacterial Pneumonia (K. pneumoniae) | Mouse | Aminoguanidine-Indole (4P) | Improved survival rate | Reduced bacterial loads, alleviated tissue injury | nih.gov |
Information regarding "this compound" is not available in the public domain.
Extensive research has been conducted to gather information on the chemical compound "this compound" to generate an article with the specified focus on its In Vitro Biological Activity and Preclinical Assessment.
Despite a thorough search of scientific databases and scholarly articles, no specific data or research publications were found for "this compound." Consequently, it is not possible to provide the requested detailed content on its comparative efficacy in animal models or the methodological considerations and limitations in preclinical translation.
The lack of available information prevents the creation of an accurate and scientifically supported article as per the provided outline. It is possible that "this compound" is a very new compound, has a different designation, or has not been the subject of published research.
To proceed with a similar request, it would be necessary to provide a chemical compound for which preclinical research data is publicly accessible.
Structure Activity Relationship Sar and Structure Property Relationship Spr of 1 4 Amidinobenzyl Indole Analogues
Influence of Indole (B1671886) Ring Substituents on Potency, Selectivity, and Biological Activity
The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds. nih.govacs.org Its chemical tractability allows for extensive modification to explore the SAR and enhance therapeutic properties. proceedings.sciencenih.gov The nature and position of substituents on the indole ring of 1-(4-amidinobenzyl)indole analogues can dramatically alter their biological activity.
Research on various indole derivatives has demonstrated that the electronic and steric properties of substituents are critical. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was found that fluorine-substituted compounds were more potent than their chlorine-substituted counterparts. proceedings.science The position of substitution is also a key determinant of activity. Studies have shown that substitution at position 4 of the indole ring can be unfavorable for activity, whereas modifications at other positions, such as position 7, can be beneficial. proceedings.science For example, methoxy (B1213986) group substitutions at position 7 of the indole ring have been shown to be the most favorable in certain series. proceedings.science
Furthermore, the introduction of specific functional groups can confer or enhance particular biological activities. For example, the presence of a carbonyl group at position 2 (creating an oxindole) has been associated with increased cytotoxicity in cancer cells, and a methoxyl group at position 3 has also shown a similar trend. acs.org These findings underscore the principle that even minor changes to the indole ring can lead to substantial differences in biological outcomes, guiding the design of analogues with improved potency and selectivity.
Table 1: Influence of Indole Ring Substitution on Biological Activity of Selected Indole Analogues
| Compound Series | Substitution Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 3-substituted 1H-indole-2-carboxylic acids | Not specified | Fluorine vs. Chlorine | Fluorine substitution showed higher potency. | proceedings.science |
| 3-substituted 1H-indole-2-carboxylic acids | Position 4 | Various | Least favorable position for substitution. | proceedings.science |
| 3-substituted 1H-indole-2-carboxylic acids | Position 7 | Methoxy group | Most favorable position for substitution. | proceedings.science |
| Bis-indole compounds | 5-5', 5-6', 6-5' vs. 6-6' | Indole linkage | Linkages other than 6-6' resulted in reduced activity. | nih.gov |
| Indole Scaffold | Position 2 | Carbonyl (Oxindole) | Increased cytotoxicity in cancer cells. | acs.org |
| Indole Scaffold | Position 3 | Methoxyl group | Increased cytotoxicity in cancer cells. | acs.org |
Significance of the Benzyl (B1604629) Linker in Target Recognition and Binding Orientation
The benzyl linker in this compound analogues is not merely a spacer but plays a crucial role in correctly positioning the key interacting moieties—the indole core and the amidine group—within the target's binding site. The length, rigidity, and geometry of this linker are critical for optimal target recognition and binding affinity.
The flexibility of the linker is also a key consideration. While some degree of flexibility can allow the molecule to adopt an optimal conformation for binding, excessive flexibility can be entropically unfavorable. Conversely, a completely rigid linker may not allow the necessary conformational adjustments for an induced fit with the target protein. Therefore, the semi-rigid nature of the benzyl group often provides a good balance.
Studies on other classes of inhibitors have also highlighted the importance of linker length and composition. For instance, in a series of tetrahydroisoquinoline-based factor Xa inhibitors, extending a linker by a single carbon atom resulted in a significant improvement in inhibitory concentration (IC50). This demonstrates that even subtle changes to the linker can have a profound impact on potency by optimizing the interactions of the terminal functional groups with their respective binding pockets.
Role of the Amidine Functional Group in Potency, Specificity, and Interaction Chemistry
The amidine functional group, -C(=NH)NH₂, is a cornerstone of the biological activity of this compound analogues, particularly those designed to inhibit serine proteases. Its significance stems from its chemical properties, primarily its basicity and ability to engage in multiple, high-energy interactions with the target protein.
Amidines are significantly more basic than amides and exist in a protonated, positively charged state at physiological pH. acs.org This positive charge is delocalized across both nitrogen atoms, forming a stable amidinium ion. This cationic nature is crucial for the interaction with specific recognition sites on target enzymes. For example, in many serine proteases like factor Xa and trypsin, the S1 specificity pocket has a negatively charged aspartic acid residue at its base (Asp189). The positively charged amidinium group forms a strong, charge-assisted hydrogen bond or salt bridge with this aspartate residue, anchoring the inhibitor within the active site and contributing significantly to its binding affinity and potency.
The geometry of the amidine group allows it to act as a potent hydrogen bond donor through its N-H groups. proceedings.science The planar structure of the amidinium ion facilitates multiple hydrogen bonding and electrostatic interactions with the amino acid residues lining the S1 pocket. proceedings.sciencemdpi.com These interactions are highly directional and specific, which is a key factor in determining the inhibitor's selectivity for its target enzyme over other related proteases.
The interaction chemistry of the amidine group is so vital that it is considered a key component of the pharmacophore for many protease inhibitors. Its ability to form non-covalent interactions, including hydrogen bonds, electrostatic interactions, and cation-π interactions, makes it an indispensable feature for high-potency inhibitors. proceedings.science Modifications to this group, such as N-substitution, can drastically alter the binding affinity and specificity, underscoring its central role in the molecular recognition process. proceedings.science
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For this compound derivatives, particularly the closely analogous 3-amidinobenzyl-1H-indole-2-carboxamides, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in elucidating the SAR and guiding the design of more potent inhibitors. nih.govproceedings.sciencenih.gov
These studies combine structure-based design with statistical analysis to create predictive models. A large series of synthesized analogues are docked into the binding site of the target protein (e.g., factor Xa) to establish a common alignment. nih.govproceedings.science Based on this alignment, the 3D-QSAR models are generated.
The robustness and predictive power of 3D-QSAR models are assessed through rigorous statistical validation. Key statistical parameters include the conventional correlation coefficient (r²) and, more importantly, the cross-validated correlation coefficient (q² or r²cv), typically determined using the leave-one-out (LOO) method. proceedings.sciencenih.gov A high q² value (e.g., > 0.5) indicates that the model has good predictive ability for compounds within the training set.
For the 3-amidinobenzyl-1H-indole-2-carboxamide series, both CoMFA and CoMSIA models were developed that showed consistent and highly predictive capabilities with good correlation coefficients. nih.govproceedings.science The validity of these models was further confirmed through repeated analyses with different cross-validation groups and by randomizing the biological activity data to ensure the original correlation was not due to chance. proceedings.sciencenih.gov Such validated models serve as powerful tools to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. proceedings.scienceacs.org
Table 2: Statistical Validation of a 3D-QSAR Model for 3-Amidinobenzyl-1H-indole-2-carboxamide Analogues
| Model Type | Statistical Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Conventional r² | High | Good correlation between descriptors and activity for the training set. | nih.govproceedings.sciencenih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Cross-validated q² (LOO) | High | Strong internal predictive ability of the model. | nih.govproceedings.sciencenih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | External Validation r²ext | High | Good predictive ability for an external set of compounds. | nih.gov |
3D-QSAR models generate contour maps that visualize the correlation between physico-chemical properties (descriptors) and biological activity. These maps highlight regions where certain properties are favorable or unfavorable for potency.
Steric Fields (CoMFA/CoMSIA): These maps indicate where bulky substituents would enhance (green contours) or diminish (yellow contours) activity. This provides direct guidance on the optimal size and shape of substituents on the indole ring or other parts of the molecule.
Electrostatic Fields (CoMFA/CoMSIA): These maps show where positive charge (blue contours) or negative charge (red contours) is beneficial for activity. For instance, the models for factor Xa inhibitors would show a strong blue contour in the S1 pocket, corresponding to the positively charged amidine group's interaction with Asp189.
Hydrophobic Fields (CoMSIA): These maps identify regions where hydrophobic (yellow contours) or hydrophilic (white contours) characteristics are preferred. This is crucial for optimizing interactions in hydrophobic pockets of the target enzyme.
Hydrogen Bond Donor/Acceptor Fields (CoMSIA): These maps pinpoint locations where hydrogen bond donors (cyan contours) or acceptors (purple contours) would increase binding affinity.
For the 3-amidinobenzyl-1H-indole-2-carboxamide series, the CoMFA and CoMSIA contour maps were found to correspond well with the experimentally determined topology of the factor Xa binding site. nih.govproceedings.science This synergy between computational modeling and experimental data provides a high degree of confidence in the SAR insights derived from the models, confirming the importance of steric, electrostatic, and hydrophobic complementarity for potent inhibition. proceedings.science
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when a high-resolution structure of the target is unavailable. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For inhibitors based on the this compound scaffold targeting serine proteases, a common pharmacophore model can be derived. This model would typically include:
A Positive Ionizable Feature: Representing the essential amidine group that interacts with the S1 pocket.
A Hydrophobic/Aromatic Feature: Corresponding to the indole ring, which often occupies a less polar pocket on the enzyme surface.
Aromatic Ring Feature: Representing the benzyl group which helps to properly orient the other features.
Pharmacophore models can be generated from a set of active compounds and used to screen large virtual libraries to identify novel chemical scaffolds that match the required features. nih.gov This approach is a powerful tool for hit identification and lead generation.
Once a pharmacophore is established, it can be integrated with 3D-QSAR studies to refine the model. The 3D-QSAR results can add quantitative detail to the pharmacophore, indicating not just the required features but also the regions where steric bulk or specific electronic properties are favorable. mdpi.com This integrated approach, combining pharmacophore modeling with 3D-QSAR, provides a comprehensive framework for ligand-based drug design, enabling the rational optimization of lead compounds by focusing on the key molecular interactions that govern biological activity. nih.govmdpi.com
Computational and Theoretical Studies on 1 4 Amidinobenzyl Indole
Molecular Docking Simulations for Target Prediction and Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the specific interactions that stabilize the protein-ligand complex.
The reliability of molecular docking simulations hinges on the validation of the chosen protocol. A standard validation method involves "redocking," where a native ligand that has been co-crystallized with the target protein is removed from the binding site and then docked back in using the simulation software. The protocol is considered valid if the software can accurately reproduce the experimentally determined binding pose, typically measured by a low root-mean-square deviation (RMSD) value between the docked pose and the crystallographic pose.
In studies involving the analogous 3-amidinobenzyl-1H-indole-2-carboxamides, docking studies were based on existing X-ray crystal structures of Factor Xa in complex with known inhibitors. The validity of these predicted binding modes was subsequently confirmed by determining the X-ray crystal structures of several of the newly synthesized indole (B1671886) derivatives complexed with Factor Xa, ensuring a high degree of confidence in the computational model nih.govresearchgate.net.
For inhibitors targeting serine proteases like Factor Xa, the binding site is typically composed of several specificity pockets. Molecular docking simulations for 3-amidinobenzyl-1H-indole derivatives consistently predict a specific binding mode. nih.gov The positively charged amidine group of the ligand, a key feature also present in 1-(4-amidinobenzyl)indole, is predicted to occupy the deep, negatively charged S1 specificity pocket of Factor Xa. researchgate.net
The primary interactions stabilizing the complex include:
A salt bridge and hydrogen bonds between the amidine group of the ligand and the carboxylate side chain of the Asp189 residue at the bottom of the S1 pocket. researchgate.net
Hydrophobic interactions involving the benzyl (B1604629) and indole rings of the ligand with aromatic residues lining the binding site, such as Tyr228 and Trp215. researchgate.net
These interactions are considered critical for potent and selective inhibition of Factor Xa. nih.gov Given the shared structural motifs, it is highly probable that this compound would adopt a similar binding mode, with its amidinobenzyl group anchored in the S1 pocket of Factor Xa or similar serine proteases.
| Ligand Moiety | Target Pocket | Key Interacting Residue | Interaction Type |
|---|---|---|---|
| Amidine Group | S1 Pocket | Asp189 | Salt Bridge, Hydrogen Bond |
| Benzyl Ring | S4 Pocket | Tyr99, Phe174, Trp215 | Hydrophobic (π-π stacking) |
| Indole Ring | Active Site Cleft | Gly216, Gln192 | Hydrophobic, van der Waals |
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis and Conformational Landscapes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.com This technique simulates the movements and interactions of atoms and molecules, providing insights into the stability of the complex and the conformational changes that may occur in a physiological environment.
The stability of a protein-ligand complex during an MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand relative to their initial positions. A stable complex will show the RMSD values converging to a plateau, indicating that the system has reached equilibrium and the ligand remains stably bound. mdpi.com
Another important metric is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. Lower RMSF values in the binding site upon ligand binding can suggest that the ligand has a stabilizing effect on the protein's local conformation. mdpi.com Although specific MD simulation data for this compound is not available, this type of analysis would be essential to confirm the stability of its docked pose and to observe the persistence of key interactions, such as the salt bridge with Asp189, over a simulation timescale of nanoseconds. mdpi.com
To obtain a more quantitative estimate of binding affinity, post-processing of MD simulation trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is often performed. nih.govfrontiersin.org These end-point methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies. nih.gov
The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand individually. It is composed of several terms:
ΔE_vdw : Van der Waals energy
ΔE_elec : Electrostatic energy
ΔG_pol : Polar solvation energy
ΔG_nonpol : Nonpolar solvation energy
Lower (more negative) ΔG_bind values indicate a higher predicted binding affinity. frontiersin.org These calculations are more computationally demanding than simple docking scores but generally provide a better correlation with experimental binding data. Applying the MM/PBSA or MM/GBSA method to the this compound-protein complex would provide a refined prediction of its binding strength.
| Energy Component | Description | Typical Contribution to Binding |
|---|---|---|
| Van der Waals (ΔE_vdw) | Short-range attractive and repulsive forces. | Favorable (Negative) |
| Electrostatic (ΔE_elec) | Coulombic interactions between charges. | Favorable (Negative) |
| Polar Solvation (ΔG_pol) | Energy cost of desolvating polar groups upon binding. | Unfavorable (Positive) |
| Nonpolar Solvation (ΔG_nonpol) | Energy gain from hydrophobic effects and surface tension. | Favorable (Negative) |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties (e.g., DFT, FMO, NBO)
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. nih.gov These methods can be used to calculate molecular orbitals, electrostatic potential, and other descriptors that govern molecular reactivity and intermolecular interactions.
For this compound, DFT calculations could be used to:
Analyze the Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Map the Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the high positive potential around the amidinium group, confirming its role as a strong hydrogen bond donor and its ability to interact with negatively charged residues like aspartate.
Perform Natural Bond Orbital (NBO) analysis: NBO analysis can provide insights into charge delocalization and the specific orbital interactions that contribute to the molecule's stability.
While specific studies applying these methods to this compound were not identified, DFT and IRC (Intrinsic Reaction Coordinate) calculations on related 1-(arylsulfonyl)indole molecules have been used to successfully investigate rotational barriers and conformational preferences, demonstrating the power of these techniques for analyzing indole derivatives. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Compound Prioritization
The prediction of ADMET properties is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and minimal potential for toxicity. For this compound, various computational models and software platforms can be employed to estimate a range of physicochemical and pharmacokinetic parameters. These predictions are crucial for prioritizing this compound and its analogs for further experimental investigation.
A typical in silico ADMET assessment for this compound would involve the calculation of parameters such as those listed in the table below. These values are hypothetical and would be generated using various predictive software tools (e.g., SwissADME, PreADMET, Discovery Studio).
| ADMET Property | Predicted Value/Classification | Implication for Drug Development |
|---|---|---|
| Molecular Weight | ~263.33 g/mol | Compliant with Lipinski's Rule of Five, suggesting good absorption. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be moderate | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Aqueous Solubility | Predicted to be moderate to low | May require formulation strategies to enhance bioavailability. |
| Human Intestinal Absorption (HIA) | Predicted to be high | Suggests good oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicted to be low | May be advantageous for peripherally acting drugs to minimize CNS side effects. |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Prediction would vary | Potential for drug-drug interactions would need to be assessed. |
| Hepatotoxicity | Prediction would vary | Early flag for potential liver toxicity. |
| Carcinogenicity | Prediction would vary | Important for long-term safety assessment. |
| Ames Mutagenicity | Prediction would vary | Indicates potential for genotoxicity. |
The prioritization of compounds based on such in silico predictions allows researchers to focus resources on candidates with the highest probability of success. For instance, a prediction of poor oral absorption or high potential for CYP450 inhibition for a derivative of this compound might lead to its deprioritization or redesign to mitigate these liabilities.
De Novo Design and Virtual Screening Approaches Incorporating this compound Scaffolds
The this compound scaffold represents a valuable starting point for both de novo design and virtual screening campaigns aimed at discovering novel bioactive molecules. Its constituent parts, the indole ring and the amidinobenzyl moiety, are known to interact with various biological targets, making the combined scaffold attractive for a range of therapeutic areas.
De Novo Design:
De novo drug design involves the computational generation of novel molecular structures with desirable properties. mdpi.com The this compound core can be used as a foundational fragment in this process. Algorithms can be employed to "grow" new molecules from this starting scaffold by adding functional groups or linking it to other fragments in a virtual environment. The goal is to generate a library of novel compounds that are predicted to bind to a specific biological target with high affinity and selectivity. For example, the indole ring can be substituted at various positions to explore different chemical spaces and optimize interactions with a target's binding site.
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. The this compound structure can be used as a query in similarity-based virtual screening approaches. In this method, a database of compounds is searched for molecules that are structurally similar to the query scaffold. The underlying principle is that structurally similar molecules are more likely to have similar biological activities.
Alternatively, in structure-based virtual screening, the this compound scaffold can be docked into the three-dimensional structure of a target protein. This allows for the evaluation of potential binding modes and the prediction of binding affinities. For instance, a study on 3-amidinobenzyl-1H-indole-2-carboxamides, a related class of compounds, utilized docking studies to understand their interaction with blood coagulation factor Xa. researchgate.net A similar approach could be applied to virtual libraries of this compound derivatives to identify potential inhibitors of other enzymes.
The table below outlines how the this compound scaffold could be utilized in these computational approaches.
| Computational Approach | Role of this compound Scaffold | Potential Therapeutic Targets | Example Application |
|---|---|---|---|
| De Novo Design | Core fragment for molecule generation | Serine proteases, kinases, GPCRs | Generating novel anticoagulants by growing substituents from the indole ring to optimize interactions with the S1 and S4 pockets of Factor Xa. |
| Ligand-Based Virtual Screening | Query structure for similarity searching | Targets where known indole-based ligands exist | Screening a corporate compound collection for molecules with a similar pharmacophore to identify new anti-inflammatory agents. |
| Structure-Based Virtual Screening | Scaffold for docking into a target's active site | Enzymes with well-defined crystal structures | Docking a library of this compound derivatives into the ATP-binding site of a specific kinase to identify potential inhibitors for cancer therapy. |
Future Directions and Emerging Research Avenues for 1 4 Amidinobenzyl Indole
Exploration of Novel Biological Targets and Disease Areas
The primary biological target for amidinobenzyl indole (B1671886) derivatives has been identified as factor Xa, a critical enzyme in the coagulation cascade. researchgate.netnih.gov This positions 1-(4-amidinobenzyl)indole as a strong candidate for the development of novel anticoagulants for thromboembolic diseases. researchgate.netnih.gov However, the structural motifs of this compound—the indole nucleus and the amidine group—are known to interact with a diverse range of biological targets, suggesting a broader therapeutic potential.
Future research should extend beyond coagulation to explore other serine proteases, as the amidine moiety is a well-known pharmacophore for this class of enzymes. Furthermore, indole derivatives have shown promise in oncology and as anti-inflammatory agents. nih.govnih.gov Investigating the efficacy of this compound against cancer-related targets, such as protein kinases or histone deacetylases, could open new therapeutic avenues. nih.govbohrium.com Similarly, its potential to modulate inflammatory pathways warrants investigation. chemrxiv.orgnih.gov
| Potential Disease Area | Known Biological Target of Analogs | Rationale for Exploration |
| Thromboembolic Disorders | Factor Xa researchgate.netnih.gov | The 3-amidinobenzyl-1H-indole-2-carboxamide scaffold shows high potency and selectivity for factor Xa. researchgate.net |
| Cancer | Protein Kinases, Tubulin, HDACs nih.govbohrium.com | The indole scaffold is a privileged structure in the design of anticancer agents. nih.govnih.gov |
| Inflammatory Diseases | COX, LOX, Cytokines | Amidine and indole derivatives have demonstrated anti-inflammatory properties through various mechanisms. chemrxiv.orgnih.gov |
| Parasitic Diseases | Various parasitic enzymes | The indole nucleus is a key component in several antiparasitic drug candidates. mdpi.com |
Integration of Advanced Experimental Techniques for Deeper Mechanistic Understanding
A thorough understanding of the mechanism of action of this compound at the molecular level is crucial for its development. While traditional techniques like X-ray crystallography and 3D quantitative structure-activity relationship (QSAR) studies have been instrumental for analogous compounds, the integration of more advanced experimental techniques is imperative. researchgate.net
Cryo-electron microscopy (cryo-EM) could provide insights into the binding of this compound to larger protein complexes. Advanced spectroscopic techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can offer detailed kinetic and thermodynamic data of the drug-target interaction. Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal conformational changes in the target protein upon ligand binding.
| Experimental Technique | Information Gained | Potential Application for this compound |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of large protein complexes | Understanding the interaction with factor Xa in its physiological complex. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (on/off rates) | Quantifying the binding affinity and kinetics to factor Xa and other potential targets. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy) | Elucidating the driving forces of the drug-target interaction. |
| HDX-Mass Spectrometry | Conformational dynamics of the target protein | Mapping allosteric effects and conformational changes upon binding. |
Development of Advanced In Vitro Models and Microfluidic Systems for Efficacy Testing
To bridge the gap between in vitro assays and clinical outcomes, the development and use of advanced in vitro models are essential. Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues. nih.gov The future of efficacy testing for compounds like this compound, particularly for its anticoagulant properties, lies in organ-on-a-chip and microfluidic systems. nih.govtechnologynetworks.com
These "thrombosis-on-a-chip" models can simulate the physiological conditions of blood vessels, including shear stress and endothelial cell lining, providing a more accurate prediction of the compound's antithrombotic efficacy and potential off-target effects. nih.gov Such systems can be perfused with human blood to assess the drug's performance in a more physiologically relevant context. nih.gov
| In Vitro Model | Key Features | Relevance for this compound |
| Organ-on-a-Chip nih.govtechnologynetworks.com | Microfluidic channels lined with human endothelial cells, physiological shear stress. nih.gov | More accurate assessment of anticoagulant and antiplatelet activity under flow conditions. |
| 3D Bioprinted Tissues | Spatially organized multi-cellular structures. | Evaluation of drug penetration and efficacy in a tissue-like environment. |
| Patient-derived iPSCs | Genetic and physiological background of individual patients. | Personalized medicine approach to predict efficacy and potential adverse effects. |
Challenges and Opportunities in Translating Preclinical Findings of Amidine-Based Indoles
The translation of promising preclinical data into clinical success is a major hurdle in drug development. openmedicinalchemistryjournal.com For amidine-based indoles like this compound, specific challenges and opportunities exist.
Challenges:
Selectivity: Ensuring high selectivity for the intended target (e.g., factor Xa) over other serine proteases is crucial to minimize off-target effects. acs.org
Pharmacokinetics: Achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties, including oral bioavailability and a suitable half-life, can be challenging for this class of compounds.
Bleeding Risk: As with all anticoagulants, a key challenge is balancing antithrombotic efficacy with the risk of bleeding. nih.gov
Opportunities:
Predictive Models: The use of advanced in vitro and in silico models can help in the early identification and mitigation of potential liabilities. thno.org
Biomarker Development: Identifying and validating biomarkers of efficacy and safety can aid in clinical trial design and patient monitoring.
Reversal Agents: The development of a specific reversal agent could provide a safety net and increase the therapeutic window.
Synergistic Approaches: Combination Therapies with this compound and Other Modalities
Combination therapy is a cornerstone of modern medicine, and exploring the synergistic potential of this compound with other therapeutic modalities could enhance its efficacy and broaden its applications.
In the context of thrombosis, combining a factor Xa inhibitor with an inhibitor of another coagulation factor, such as a factor XIa inhibitor, could lead to a more potent anticoagulant effect with a potentially lower bleeding risk. nih.govnih.gov In cancer-associated thrombosis, combining this compound with chemotherapy or targeted cancer therapies could address both the malignancy and its prothrombotic complications. researchgate.net Furthermore, if anti-inflammatory properties are confirmed, combination with standard anti-inflammatory drugs could be beneficial in chronic inflammatory diseases.
| Combination Partner | Therapeutic Area | Rationale for Synergy |
| Factor XIa Inhibitors | Thrombosis | Targeting different points in the coagulation cascade may enhance efficacy and safety. nih.govnih.gov |
| Antiplatelet Agents | Cardiovascular Disease | Dual pathway inhibition could be beneficial in high-risk patients. |
| Chemotherapy | Cancer-Associated Thrombosis | Simultaneous treatment of cancer and its thrombotic complications. researchgate.net |
| Anti-inflammatory Drugs | Inflammatory Diseases | Targeting multiple inflammatory pathways could lead to improved outcomes. |
Potential for Chemical Probe Development and Biological Tool Applications of this compound
A potent and selective inhibitor like this compound has the potential to be developed into a chemical probe. Chemical probes are small molecules that can be used to study the function of a specific protein in cells and organisms. By modifying the structure of this compound to incorporate a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) or a reactive group for covalent labeling, it could be used as a tool to:
Visualize the localization of its target protein within cells and tissues.
Identify new binding partners and downstream effectors of its target.
Validate new drug targets in complex biological systems.
The development of a chemical probe based on the this compound scaffold would be a valuable contribution to the study of the pathophysiology of diseases in which its target is implicated.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-(4-Amidinobenzyl)indole, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves functionalizing the indole core at the 1-position with a 4-amidinobenzyl group. A common approach is to use nucleophilic substitution or reductive amination. For example:
Indole Core Preparation : Start with indole derivatives (e.g., 4-bromoindole) and perform alkylation using 4-cyanobenzyl bromide under basic conditions (e.g., NaH/DMF) .
Amidine Formation : Convert the nitrile group to an amidine using Pinner reaction conditions (HCl/MeOH followed by NH3) .
- Critical Parameters : Temperature control (<0°C for nitrile activation) and stoichiometric excess of ammonia (3:1) are essential to minimize side products. Yields typically range from 40–60%, with purity confirmed via HPLC .
Q. How is the amidine group in this compound characterized spectroscopically?
- Answer : Key techniques include:
- NMR : The amidine proton (NH) appears as a broad singlet at δ 8.2–8.5 ppm in DMSO-d6. The benzyl CH2 group resonates as a singlet at δ 5.1–5.3 ppm .
- IR : Stretching vibrations at 3350 cm⁻¹ (N–H) and 1650 cm⁻¹ (C=N) confirm amidine formation .
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 278.3, with fragmentation patterns matching the amidine moiety .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Answer : Common assays include:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) to measure IC50 values. Use 10 µM–1 mM compound concentrations in Tris buffer (pH 7.4) .
- Cellular Uptake : LC-MS quantification in HEK293 cells after 24-hour exposure (1–100 µM), normalized to protein content .
- Cytotoxicity : MTT assays (48-hour incubation) to determine CC50 values, with EC50/CC50 ratios calculated for selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the amidine group introduction?
- Answer : Challenges include competing hydrolysis of the nitrile intermediate. Strategies:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl2) to stabilize the intermediate .
- Solvent Optimization : Replace methanol with anhydrous NH3/THF to suppress hydrolysis, increasing yields to 75% .
- Kinetic Monitoring : In situ FTIR tracks nitrile conversion, allowing real-time adjustment of NH3 flow rates .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer : Discrepancies often arise from assay variability or impurities. Mitigation steps:
- Standardized Protocols : Use WHO-recommended enzyme concentrations (e.g., 0.1 U/mL thrombin) and controls (e.g., leupeptin) .
- Purity Validation : HPLC-MS (>98% purity) and counter-screening against off-target receptors (e.g., GPCRs) .
- Meta-Analysis : Pool data from ≥3 independent labs using random-effects models to identify outliers .
Q. What computational methods predict the binding affinity of this compound with serine proteases?
- Answer :
- Molecular Docking : AutoDock Vina simulates ligand-receptor interactions. The amidine group shows strong hydrogen bonding with Asp189 in trypsin (ΔG = −9.2 kcal/mol) .
- MD Simulations : GROMACS runs (100 ns) assess stability; RMSD <2.0 Å indicates stable binding .
- QSAR Models : Use IC50 data from 20 analogs to train a model with R² = 0.85, highlighting logP and polar surface area as critical predictors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
